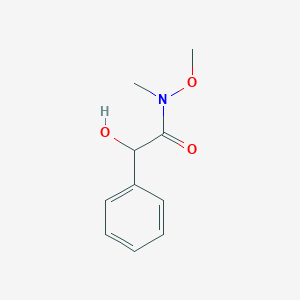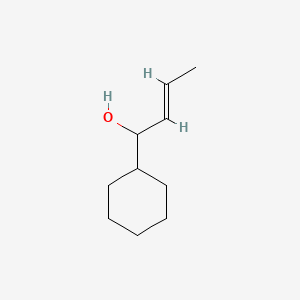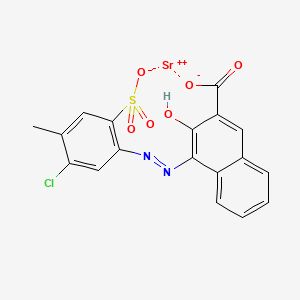
O-(3-Chloro-4-hydroxyphenyl)-3,5-diiodo-L-Tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Chloro-4-hydroxyphenylacetic acid” is a hydroxy monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is replaced by a 3-chloro-4-hydroxyphenyl group . It is a major chlorinated metabolite of chlorotyrosine . It has a role as a mammalian metabolite .
Synthesis Analysis
The isolation and synthesis of 3-chloro-4-hydroxy-phenylacetamide produced by a plant-associated microfungus of the genus Xylaria have been reported . The crystal structure and one-pot synthesis of 3-chloro-4-hydroxyphenylacetamide are also reported .
Molecular Structure Analysis
The molecular formula of “3-Chloro-4-hydroxyphenylacetic acid” is C8H7ClO3 . The molecular formula of “3-Chloro-4-hydroxyphenylboronic acid” is C6H6BClO3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-4-hydroxyphenylboronic acid” include a molecular weight of 172.37 g/mol, hydrogen bond donor count of 3, hydrogen bond acceptor count of 3, and rotatable bond count of 1 .
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for O-(3-Chloro-4-hydroxyphenyl)-3,5-diiodo-L-Tyrosine involves the protection of the hydroxyl group on the phenyl ring, followed by iodination at the 3 and 5 positions of the tyrosine ring. The chloro group is then introduced at the 3 position of the phenyl ring, and the protecting group is removed to yield the final product.", "Starting Materials": [ "L-Tyrosine", "4-Hydroxybenzaldehyde", "Triethylamine", "Iodine", "Hydrochloric acid", "Sodium hydroxide", "Diiodomethane", "Chlorine" ], "Reaction": [ "Protection of the hydroxyl group on the phenyl ring using triethylamine and 4-hydroxybenzaldehyde", "Iodination at the 3 and 5 positions of the tyrosine ring using iodine and hydrochloric acid", "Introduction of the chloro group at the 3 position of the phenyl ring using chlorine and sodium hydroxide", "Removal of the protecting group using diiodomethane and hydrochloric acid" ] } | |
Número CAS |
4299-63-2 |
Fórmula molecular |
C₁₅H₁₂ClI₂NO₄ |
Peso molecular |
559.52 |
Sinónimos |
L-3-[4-(3-chloro-4-hydroxyphenoxy)-3,5-diiodophenyl]-Alanine; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






